3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
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Overview
Description
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable reduction reactions and the use of robust reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions, such as the reduction of nitriles to amines.
Substitution: It can participate in substitution reactions, particularly involving nucleophiles like cyanide, azide, or acetate anions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol.
Substitution: Various nucleophiles (e.g., cyanide, azide, acetate) under appropriate conditions.
Major Products:
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used to mimic fragments of biologically active molecules.
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: Another bicyclic compound with similar applications in scientific research.
Uniqueness: 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJLSVMRSEKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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